2,2-Dimethyl-2H-chromene-5-carbaldehyde is a heterocyclic compound belonging to the chromene family, characterized by a chromene core with two methyl groups at the 2-position and an aldehyde group at the 5-position. This compound exhibits diverse biological activities, making it significant in medicinal chemistry and organic synthesis. Chromenes are known for their potential applications in pharmaceuticals due to their ability to interact with various biological targets, including enzymes and receptors .
The compound's chemical structure can be classified as a derivative of chromene, which is a bicyclic structure composed of a benzene ring fused to a pyran ring. It is recognized under the International Union of Pure and Applied Chemistry nomenclature as 2,2-dimethyl-2H-chromene-5-carbaldehyde, with the molecular formula C₁₁H₁₂O₂. Its CAS registry number is 69964-40-5, facilitating its identification in chemical databases .
The synthesis of 2,2-dimethyl-2H-chromene-5-carbaldehyde can be achieved through several methods:
The choice of solvents, catalysts, and reaction conditions is critical in optimizing yield and purity. For example, using polar aprotic solvents may improve solubility and reaction kinetics. The purification steps often involve recrystallization or chromatography to isolate the desired product effectively .
The molecular structure of 2,2-dimethyl-2H-chromene-5-carbaldehyde features:
2,2-Dimethyl-2H-chromene-5-carbaldehyde participates in several chemical reactions:
The major products from these reactions include:
The mechanism of action for 2,2-dimethyl-2H-chromene-5-carbaldehyde involves its interaction with biological molecules:
Studies have shown that this compound can alter gene expression involved in various cellular functions, highlighting its potential therapeutic roles in treating diseases linked to dysfunctions in these pathways .
Key physical properties include:
Chemical properties include:
The applications of 2,2-dimethyl-2H-chromene-5-carbaldehyde extend across several scientific fields:
The Claisen cyclization serves as the cornerstone synthetic methodology for constructing the privileged 2,2-dimethyl-2H-chromene scaffold central to numerous bioactive compounds. This intramolecular rearrangement transforms linear propargyl ether precursors into the bicyclic chromene system under thermal conditions. The synthesis typically commences with the O-alkylation of ortho-hydroxybenzaldehydes (salicylaldehydes) using 3-chloro-3-methyl-1-butyne in the presence of a base like sodium hydroxide in a dimethylformamide (DMF)/water mixture [1] [3]. The resulting propargyl ether intermediate undergoes cyclization upon heating in a high-boiling, polar aprotic solvent. N-Methyl-2-pyrrolidone (NMP, bp 202°C) is the solvent of choice for this critical step due to its optimal boiling point and facilitation of the Claisen rearrangement, yielding the 2,2-dimethyl-2H-chromene-6-carbaldehyde core with high efficiency [1] [7]. Crucially, careful control of reaction time and temperature is paramount to maximize yield and minimize decomposition. Following cyclization, the product is isolated via extraction into diethyl ether and purified using column chromatography [1]. This robust methodology allows for the gram-scale synthesis of key intermediates like 5-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde (CAS 79571-17-8) and its unsubstituted counterpart, providing essential building blocks for subsequent diversification [7].
Table 1: Optimization of Claisen Cyclization for 2,2-Dimethyl-2H-chromene-6-carbaldehyde Synthesis
Starting Material | Cyclization Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
---|---|---|---|---|---|
4-Hydroxy-3-methoxybenzaldehyde | NMP | 202 (reflux) | 2 | Good-Excellent | [1] |
Salicylaldehyde | NMP | 202 (reflux) | 2 | Good-Excellent | [3] |
Salicylaldehyde | DMF | 153 (reflux) | 2 | Moderate | [7] |
The aldehyde functionality at the C-5/C-6 position (depending on substitution pattern) of the 2,2-dimethyl-2H-chromene scaffold acts as a versatile synthetic handle, enabling the construction of structurally diverse libraries with varied biological profiles. This reactive carbonyl group readily participates in classical carbonyl chemistry transformations. A prominent application is its use in Knoevenagel condensations with active methylene compounds. For instance, condensation with ethyl acetoacetate, mediated by ammonium acetate under microwave irradiation, efficiently yields 4-((2H-chromen-3-yl)methylene)-3-methylisoxazol-5(4H)-ones. These chromene-isoxazolone hybrids exhibit extended conjugation and demonstrate significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli [5]. Furthermore, the aldehyde is instrumental in synthesizing 6-sulfonamide chromene derivatives for antidiabetic applications. Condensation with various activated methylene compounds (e.g., dimedone, barbituric acid, thiobarbituric acid, pyrazolones) in the presence of ammonium acetate affords novel derivatives like 2-imino or 2-oxo-2H-chromene-6-sulfonamides. These compounds demonstrate potent inhibitory activity against α-amylase and α-glucosidase enzymes, crucial targets for managing type 2 diabetes mellitus, while also activating PPAR-γ, improving insulin sensitivity [6]. The synthetic versatility of the aldehyde group underscores its critical role in generating chemical diversity from the core chromene scaffold for biological screening.
Table 2: Key Derivatives Synthesized via C-5/C-6 Aldehyde Functionalization
Derivative Type | Reaction Partners/Conditions | Primary Application/Target | Reference |
---|---|---|---|
4-((2H-Chromen-3-yl)methylene)-3-methylisoxazol-5(4H)-ones | Ethyl acetoacetate, NH₂OH·HCl, MW irradiation | Antibacterial Agents (DNA Gyrase) | [5] |
2-Imino/2-oxo-2H-chromene-6-sulfonamides | Activated methylene compounds (e.g., dimedone, barbituric acid), NH₄OAc | Antidiabetic Agents (α-Amylase, α-Glucosidase, PPAR-γ) | [6] |
Schiff Bases | Amines, Condensing agents | Intermediate for further derivatization | [1] [3] |
The Rap-Stoermer condensation provides a powerful route to access structurally complex benzofuran-fused chromene derivatives leveraging the reactivity of the ortho-hydroxy aldehyde moiety present in compounds like 5-hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde (CAS 54287-99-9). This reaction involves the base-catalyzed (e.g., K₂CO₃) condensation of the salicylaldehyde-type chromene carbaldehyde with various α-halocarbonyl compounds (e.g., phenacyl bromides, α-bromo ketones) [4] [5]. The process proceeds via nucleophilic displacement of the halogen by the phenolic oxygen, followed by intramolecular aldol condensation or dehydration, leading to the formation of a new 2-acylbenzofuran ring annulated to the chromene core. This strategy significantly expands the molecular complexity and introduces new vectors for interaction with biological targets. The resulting hybrid scaffolds have proven particularly valuable in medicinal chemistry campaigns. Notably, screening of such libraries identified potent inhibitors of ANO1 (Transmembrane Member 16A, TMEM16A), a calcium-activated chloride channel overexpressed in various cancers (e.g., head and neck squamous cell carcinoma, prostate cancer). Compound 3n (IC₅₀ = 1.23 µM) emerged as a highly selective ANO1 inhibitor (144-fold selectivity over ANO2), demonstrating significant anticancer effects in vitro by reducing cancer cell viability without affecting CFTR activity or calcium signaling [4]. This highlights the potential of Rap-Stoermer-derived chromene-benzofurans as novel therapeutic chemotypes targeting ion channels in oncology.
N-Alkylation and sulfonamide coupling represent pivotal strategies for refining the pharmacological properties, particularly lipophilicity and aqueous solubility, of bioactive chromene derivatives while retaining or enhancing target engagement. This approach often utilizes the aminomethyl group introduced via reductive amination of the core aldehyde (e.g., 2,2-dimethyl-2H-chromene-6-carbaldehyde) with primary amines like propan-2-amine, followed by reduction (e.g., with NaBH₄ or DIBAL) to yield the secondary amine, N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]propan-2-amine [1] [3]. This secondary amine serves as a key intermediate for subsequent derivatization. Its reaction with diverse arylsulfonyl chlorides or heteroarylsulfonyl chlorides in the presence of a base (e.g., triethylamine) facilitates the formation of tertiary sulfonamides. Systematic exploration revealed that replacing the original aniline (N-phenyl) group in lead inhibitors like 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide with small alkyl groups (e.g., isopropyl, tert-butyl) or heteroarylsulfonyl moieties (e.g., pyridine-2-sulfonyl, thiophene-2-sulfonyl) dramatically improved physicochemical properties [3]. For instance, replacing the 3,4-dimethoxyphenylsulfonyl group with pyridine-2-sulfonyl and the N-phenyl with N-isopropyl yielded N-[(8-methoxy-2,2-dimethyl-2H-chromen-6-yl)methyl]-N-(propan-2-yl)pyridine-2-sulfonamide. This analog exhibited an impressive ~9,000-fold increase in aqueous solubility (80 µM) compared to the poorly soluble parent compound (<15 µg/mL ≈ 0.009 µM), while maintaining potent HIF-1 pathway inhibitory activity (IC₅₀ ≤ 5 µM) [3]. Similarly, N-alkyl-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides demonstrated optimized calculated logP values (1.2–3.1) compared to earlier lipophilic analogs, showcasing the success of this strategy in developing drug-like chromene sulfonamide derivatives targeting pathways like HIF for cancer therapy and PPAR-γ for diabetes management [3] [6].
Table 3: Impact of N-Alkylation and Sulfonamide Variation on Physicochemical Properties
Core Structure | Region 2 (N-R) | Region 1 (SO₂-Ar) | Experimental logP₇.₄ | Aqueous Solubility (µM) | Biological Activity (IC₅₀) | Reference |
---|---|---|---|---|---|---|
N-[(2,2-Dimethyl-2H-chromen-6-yl)methyl] | Phenyl | 3,4-Dimethoxyphenyl | ~3.7 (logP) | < 0.009 | HIF-1 Inhibition (Low µM) | [1] [3] |
N-[(8-Methoxy-2,2-dimethyl-2H-chromen-6-yl)methyl] | Propan-2-yl (Isopropyl) | Pyridin-2-yl | 1.2 – 3.1 | 80 | HIF-1 Inhibition (≤ 5 µM) | [3] |
Chromene-6-sulfonamide Derivatives | Varied (e.g., from condensation) | Varied (e.g., heterocycles) | N/A (Predicted optimal) | Improved over lipophilic leads | α-Amylase/α-Glucosidase Inhibition (Low µM), PPAR-γ activation | [6] |
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8